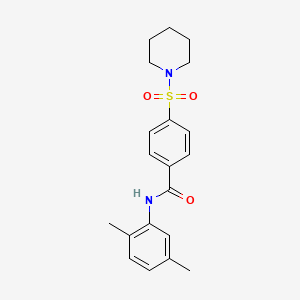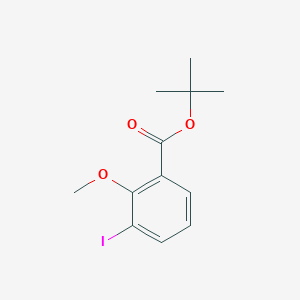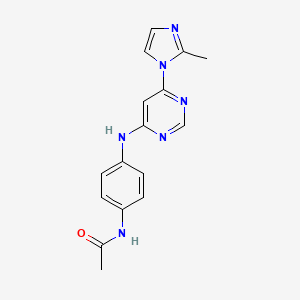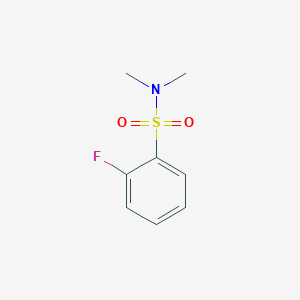![molecular formula C7H12ClNO2 B2507440 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 1955540-92-7](/img/structure/B2507440.png)
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride" is a derivative of 2-azabicyclo[2.1.1]hexane, which is a structural motif found in various synthetic targets due to its bicyclic structure and potential biological activity. The papers provided discuss various synthetic approaches and chemical properties of related azabicyclohexane compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of azabicyclohexane derivatives has been a subject of interest due to their potential applications. Paper details a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, which is closely related to the compound of interest. The key step involves an intramolecular displacement to form the bicyclic ring system. Similarly, paper describes an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, starting from a photochemically prepared cyclobutene derivative and involving a stereoselective electrophilic addition. Paper presents a synthesis route for 2-azabicyclo[2.1.1]hexanes via imination of 3-(chloromethyl)cyclobutanone, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of azabicyclohexane derivatives is characterized by the presence of a bicyclic ring system that imposes conformational constraints on the molecule. These constraints can influence the reactivity and stereochemical outcomes of chemical reactions. For instance, paper discusses the synthesis of stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and the use of ab initio calculations to explain cis selectivity in the synthesis. This information could be extrapolated to understand the molecular structure and stereochemistry of this compound.
Chemical Reactions Analysis
Azabicyclohexane derivatives can undergo various chemical reactions due to their unique structural features. Paper describes a skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions, which could be relevant to understanding the reactivity of the compound . Paper highlights the use of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of biologically active compounds, indicating the potential of these structures to serve as intermediates in complex synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclohexane derivatives are influenced by their rigid bicyclic structures. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds in chemical synthesis and potential pharmaceutical applications. While the papers provided do not directly discuss the physical and chemical properties of this compound, the synthesis methods and molecular structures described can provide insights into these properties. For example, the synthesis methods described in papers and could affect the purity and yield of the compound, which in turn would influence its physical properties.
科学的研究の応用
Synthesis and Structural Modification
The preparation of 2-azabicyclo[2.1.1]hexane hydrochloride derivatives involves intricate synthetic routes that allow for the development of novel compounds. For example, Liao et al. (2016) developed a batchwise, multigram preparation technique that focuses on an intramolecular displacement to forge the bicyclic ring system, providing a foundation for further functionalization and derivatization of this scaffold Liao et al., 2016.
Novel Synthesis Approaches
Another research avenue is the exploration of new synthesis methods for the 2-azabicyclo[2.1.1]hexane ring system. Lescop et al. (2001) presented an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting a stereoselective electrophilic addition as a key step Lescop et al., 2001.
Analogue Development for Biological Application
The development of enantiopure analogues of 3-hydroxyproline from 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids demonstrates the potential for bioactive compound development. Avenoza et al. (2002) showcased a synthesis route that offers access to both enantiomers of valuable ketones, which serve as precursors for (-)- and (+)-epibatidine, among other analogues Avenoza et al., 2002.
Modification of Substituents for Receptor Ligands
The modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system opens avenues for creating potential nicotinic acetylcholine receptor ligands. Malpass et al. (2003) explored nucleophilic substitution to construct novel derivatives, demonstrating the versatility of this framework in developing receptor-specific ligands Malpass et al., 2003.
Conformationally Restricted Analogues
Investigations into conformationally restricted nonchiral pipecolic acid analogues provide insight into the synthesis of compounds with predefined three-dimensional structures. Radchenko et al. (2009) reported practical syntheses of various azabicyclo compounds, illustrating the application of these structures in creating spatially defined molecules for targeted biological interactions Radchenko et al., 2009.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBUJZHVFABJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)





![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)


